
5-Bromo-6-chloro-1H-indol-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-6-chloro-1H-indol-3-yl acetate” is a chemical compound that is a histochemical substrate for esterase . It is also used in a medium for the identification of microorganisms .
Molecular Structure Analysis
The molecular structure of “5-Bromo-6-chloro-1H-indol-3-yl acetate” can be found in various databases . It’s important to note that the structure of a molecule can greatly influence its properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-6-chloro-1H-indol-3-yl acetate” include a molecular weight of 372.685, a density of 1.4±0.1 g/cm3, a boiling point of 482.6±40.0 °C at 760 mmHg, and a melting point of 57-62ºC .Aplicaciones Científicas De Investigación
Enzyme Kinetics Studies
5-Bromo-6-chloro-1H-indol-3-yl acetate: is utilized in enzyme kinetics to investigate the catalytic mechanisms of enzymes. By acting as a substrate analog, it helps in understanding the interaction between enzymes and substrates, which is crucial for designing enzyme inhibitors and activators .
Protein-Ligand Interaction Research
This compound serves as a ligand in protein-ligand binding studies. It’s instrumental in elucidating the structural and functional relationships within proteins, aiding in the development of therapeutic agents that target specific protein functions .
Antiviral Agent Development
Indole derivatives, including 5-Bromo-6-chloro-1H-indol-3-yl acetate , show promise as antiviral agents. They are explored for their potential to inhibit virus replication by targeting viral proteins or interfering with virus-host cell interactions .
Anti-inflammatory Drug Synthesis
The indole moiety is a common feature in anti-inflammatory drugs. Researchers are investigating 5-Bromo-6-chloro-1H-indol-3-yl acetate for its potential to be synthesized into new anti-inflammatory compounds that can be used to treat various inflammatory disorders .
Anticancer Compound Screening
Due to its structural similarity to other bioactive indoles, this compound is screened for anticancer properties. It may interact with cancer cell pathways, providing a basis for the development of novel anticancer drugs .
Antimicrobial Activity Exploration
The indole core of 5-Bromo-6-chloro-1H-indol-3-yl acetate is also being studied for its antimicrobial activity. It could lead to the creation of new antibiotics to combat resistant bacterial strains .
Mecanismo De Acción
Target of Action
5-Bromo-6-chloro-1H-indol-3-yl acetate is a member of the indole compound family, which is a derivative of the aromatic heterocyclic compound indole . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors , which are helpful in developing new useful derivatives.
Mode of Action
It has been used in various research settings, including enzyme kinetics and protein-ligand interaction studies . This suggests that the compound may interact with its targets, possibly enzymes or proteins, leading to changes in their activity or function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This indicates that indole derivatives, including 5-Bromo-6-chloro-1H-indol-3-yl acetate, could potentially affect a wide range of biochemical pathways.
Result of Action
Given its use in enzyme kinetics and protein-ligand interaction studies , it can be inferred that the compound may influence the function of certain enzymes or proteins, leading to downstream effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
(5-bromo-6-chloro-1H-indol-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-5(14)15-10-4-13-9-3-8(12)7(11)2-6(9)10/h2-4,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNSHSQWMJVXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350891 |
Source


|
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-1H-indol-3-yl acetate | |
CAS RN |
102185-48-8 |
Source


|
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




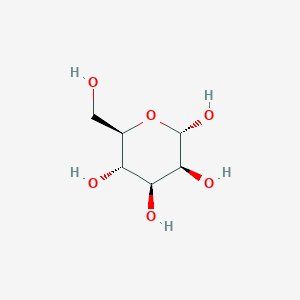
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
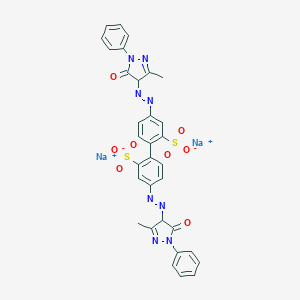
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
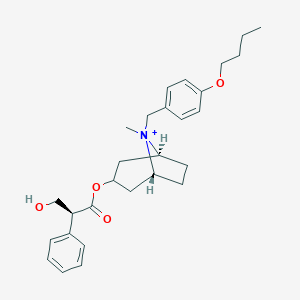
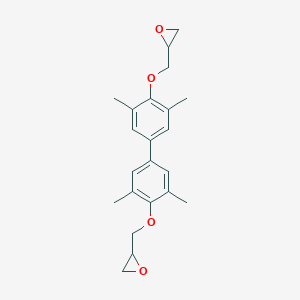

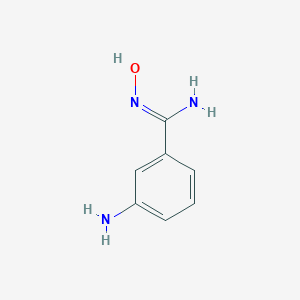
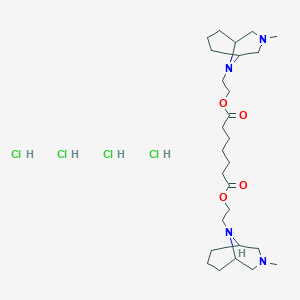

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)